molecular formula C32H28N2 B11516317 3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline

3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline

Cat. No.: B11516317
M. Wt: 440.6 g/mol
InChI Key: OODUHXMMNGXGIV-UHFFFAOYSA-N
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Description

    3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline: , also known by its systematic name , is a chemical compound with the molecular formula C₁₆H₂₀N₂.

  • It features a central aniline core (N-phenylamine) with additional substituents, including two methyl groups (at positions 3 and 4) and a complex side chain.
  • The compound exhibits interesting properties due to its extended π-conjugation system.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential drug development.

      Industry: Limited industrial applications, but its unique structure may inspire new materials.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • In biological contexts, it may interact with cellular receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C32H28N2

    Molecular Weight

    440.6 g/mol

    IUPAC Name

    N-(3,4-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methanimine

    InChI

    InChI=1S/C32H28N2/c1-23-14-18-30(19-15-23)34-31(26-10-6-4-7-11-26)21-28(32(34)27-12-8-5-9-13-27)22-33-29-17-16-24(2)25(3)20-29/h4-22H,1-3H3

    InChI Key

    OODUHXMMNGXGIV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5

    Origin of Product

    United States

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